1-(2,4-difluorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol
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Overview
Description
1-(2,4-difluorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a difluorophenyl group and a triazole moiety, which contribute to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-difluorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the pyrazole ring through the condensation of hydrazine with a diketone, followed by the introduction of the difluorophenyl group via electrophilic aromatic substitution. The triazole ring can be introduced through a cycloaddition reaction involving azides and alkynes under copper-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-difluorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the triazole ring.
Substitution: Nucleophilic substitution reactions can occur, particularly at the difluorophenyl group, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce fully hydrogenated derivatives. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
1-(2,4-difluorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,4-difluorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The specific pathways involved depend on the biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol
- 1-(2,4-difluorophenyl)-4-(1H-1,2,3-triazol-1-yl)-1H-pyrazol-5-ol
- 1-(2,4-difluorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-3-ol
Uniqueness
1-(2,4-difluorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol is unique due to the specific positioning of the difluorophenyl and triazole groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-4-(1,2,4-triazol-1-yl)-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2N5O/c12-7-1-2-9(8(13)3-7)18-11(19)10(4-15-18)17-6-14-5-16-17/h1-6,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKKVNVYZNANEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N2C(=O)C(=CN2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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